(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenylsulfonyl group and a pyridin-4-yl group. Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Organocatalytic Applications
(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, related to the target compound, has been used as an efficient organocatalyst in asymmetric Michael addition reactions. This pyrrolidine-based catalyst, derived from l-proline, helps synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without needing any additives (Singh et al., 2013).
Synthesis and Structure Analysis
Novel N-phenylpyrazolyl aryl methanone derivatives, containing the arylthio/sulfinyl/sulfonyl group, have been synthesized, and one such compound, featuring the arylsulfonyl moiety, showed favorable herbicidal and insecticidal activities (Wang et al., 2015).
Photochemical Applications
The direct alkenylation of C(sp3)–H bonds was achieved using a similar sulfonyl compound under photo-irradiation conditions. This metal-free reaction enables the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner (Amaoka et al., 2014).
Crystallographic and Conformational Analyses
Compounds similar to the target chemical, serving as boric acid ester intermediates with benzene rings, were analyzed using X-ray diffraction and density functional theory (DFT). This provided insights into their molecular structures, electrostatic potentials, and frontier molecular orbitals (Huang et al., 2021).
Medicinal Chemistry Applications
In the field of medicinal chemistry, derivatives of similar compounds have been explored for their potential antibacterial and antifungal activities. This highlights the role of such compounds in drug discovery and therapeutic applications (Singh et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(14-8-10-18-11-9-14)19-12-4-5-15(19)13-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,15H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJJGJRLWMFTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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